1-benzhydryl-N-methylazetidin-3-amine

CAS No.: 69159-49-5

Cat. No.: VC1960152

Molecular Formula: C17H20N2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69159-49-5 |

|---|---|

| Molecular Formula | C17H20N2 |

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | 1-benzhydryl-N-methylazetidin-3-amine |

| Standard InChI | InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 |

| Standard InChI Key | FQFKVNTZBGKHLL-UHFFFAOYSA-N |

| SMILES | CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Chemical Identity

The chemical identity of 1-benzhydryl-N-methylazetidin-3-amine is well-established in chemical databases and reference sources, as summarized in Table 1.

Table 1: Chemical Identity of 1-Benzhydryl-N-methylazetidin-3-amine

| Parameter | Information |

|---|---|

| Common Name | 1-Benzhydryl-N-methylazetidin-3-amine |

| IUPAC Name | 1-benzhydryl-N-methylazetidin-3-amine |

| CAS Registry Number | 69159-49-5 |

| Synonyms | 1-(Diphenylmethyl)-N-methyl-3-azetidinamine |

| Molecular Formula | C17H20N2 |

| Molecular Weight | 252.35 g/mol |

| SMILES Notation | CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

| InChI | InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 |

| InChIKey | FQFKVNTZBGKHLL-UHFFFAOYSA-N |

Structural Characteristics

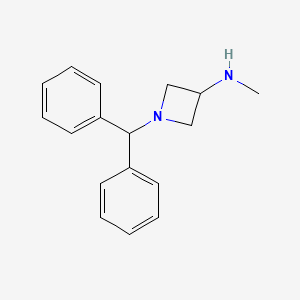

The molecular structure of 1-benzhydryl-N-methylazetidin-3-amine exhibits several distinct features that influence its chemical behavior:

-

Azetidine Ring: The compound contains a four-membered azetidine ring with a nitrogen atom. This strained heterocyclic system contributes significantly to the compound's reactivity.

-

Benzhydryl Group: Attached to the nitrogen at position 1 of the azetidine ring is a benzhydryl group (diphenylmethyl group), consisting of two phenyl rings connected to a single carbon atom. This bulky substituent affects the compound's steric properties and lipophilicity.

-

Methylamino Group: At position 3 of the azetidine ring, there is a methylamino (-NHCH3) group, which introduces a secondary amine functionality. This group can participate in hydrogen bonding and serves as a potential site for further chemical modifications .

The spatial arrangement of these structural elements contributes to the compound's three-dimensional conformation, which is critical for its interaction with biological targets and its chemical reactivity.

Physical Properties

The physical properties of 1-benzhydryl-N-methylazetidin-3-amine are summarized in Table 2.

Table 2: Physical and Chemical Properties of 1-Benzhydryl-N-methylazetidin-3-amine

It is worth noting that comprehensive experimental physical property data for this compound is limited in the current scientific literature, and many values are based on computational predictions rather than empirical measurements.

Synthesis Methods

The synthesis of 1-benzhydryl-N-methylazetidin-3-amine can be achieved through various synthetic routes, with key methods described below:

From 1-Benzhydryl-azetidin-3-ol

One documented synthetic approach involves the conversion of 1-benzhydryl-azetidin-3-ol to the target compound. According to patent literature, this synthesis proceeds as follows:

"A solution of 1-benzhydryl-azetidin-3-ol (15 g, 62.7 mmol) in pyridine (60 mL) was chilled to 0°C..."

In this synthetic route, the hydroxyl group at the 3-position of the azetidine ring is first converted to a suitable leaving group, followed by displacement with methylamine to introduce the N-methyl substituent.

Metal-Catalyzed Approaches

Alternative synthetic pathways may employ metal-catalyzed reactions for the synthesis of benzhydryl amines. These approaches often utilize transition metal catalysts to facilitate key bond-forming steps, as suggested by information in literature discussing "Metal Catalyzed Reactions for the Synthesis of Benzhydryl Amines" .

Chemical Reactivity

The chemical reactivity of 1-benzhydryl-N-methylazetidin-3-amine is primarily determined by its functional groups:

Secondary Amine Reactivity

The methylamino group at position 3 can participate in typical amine reactions, including:

-

Acylation with acid chlorides or anhydrides

-

Alkylation with alkyl halides

-

Reductive amination with aldehydes or ketones

Azetidine Ring Reactivity

The strained four-membered azetidine ring may undergo ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions. This reactivity is characteristic of small, strained heterocyclic systems .

Biological Activity and Applications

Research Applications

1-Benzhydryl-N-methylazetidin-3-amine serves several important functions in research:

-

Pharmaceutical Intermediate: The compound is utilized as a building block in the synthesis of more complex pharmaceutical candidates.

-

Structure-Activity Relationship Studies: Its well-defined structure makes it valuable for investigating the influence of specific structural elements on biological activity.

-

Reference Standard: It serves as an analytical reference standard for method development and quality control in pharmaceutical research .

It is important to note that comprehensive toxicological data from long-term studies is limited for this compound, and safety information is primarily based on structural properties and acute exposure studies .

Related Compounds

Several compounds structurally related to 1-benzhydryl-N-methylazetidin-3-amine have been reported in the literature, with varying modifications to the core structure. Table 4 presents a comparison with some of these related compounds.

Table 4: Comparison of 1-Benzhydryl-N-methylazetidin-3-amine with Related Compounds

These structural analogs provide valuable insights into the structure-activity relationships of this class of compounds and illustrate how structural modifications affect physical, chemical, and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume